molecular formula C19H32ClNO3 B6024312 2-hydroxy-3-(1-piperidinyl)propyl 1-adamantanecarboxylate hydrochloride

2-hydroxy-3-(1-piperidinyl)propyl 1-adamantanecarboxylate hydrochloride

Cat. No. B6024312
M. Wt: 357.9 g/mol
InChI Key: DWCMGDCTFBWDNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-hydroxy-3-(1-piperidinyl)propyl 1-adamantanecarboxylate hydrochloride is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as Memantine, and it is a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist. Memantine has been shown to have several biochemical and physiological effects, and it has been studied for its potential use in treating a variety of neurological disorders.

Mechanism of Action

Memantine works by blocking the 2-hydroxy-3-(1-piperidinyl)propyl 1-adamantanecarboxylate hydrochloride receptors in the brain. These receptors are involved in the regulation of synaptic plasticity and memory formation. By blocking these receptors, Memantine can help to prevent the overstimulation of neurons, which can lead to cell death and neurodegeneration.
Biochemical and Physiological Effects:
Memantine has several biochemical and physiological effects. It has been shown to have neuroprotective effects, and it may help to prevent the degeneration of neurons in the brain. Memantine has also been shown to improve cognitive function and memory in patients with Alzheimer's disease. Additionally, Memantine has been shown to have anti-inflammatory effects, which may be beneficial in treating a variety of neurological disorders.

Advantages and Limitations for Lab Experiments

One advantage of using Memantine in lab experiments is that it has a well-established mechanism of action and has been extensively studied for its potential use in treating neurological disorders. Additionally, Memantine has a relatively low toxicity profile, which makes it a safe compound to use in lab experiments. However, one limitation of using Memantine in lab experiments is that it can be difficult to obtain and may be expensive.

Future Directions

There are several future directions for research on Memantine. One area of research is the potential use of Memantine in treating other neurological disorders, such as Huntington's disease and amyotrophic lateral sclerosis (ALS). Additionally, researchers may investigate the use of Memantine in combination with other drugs to enhance its therapeutic effects. Finally, researchers may investigate the potential use of Memantine in preventing neurodegeneration in healthy individuals.

Synthesis Methods

The synthesis of Memantine involves the reaction of 1-adamantanecarboxylic acid with 2-amino-3-(1-piperidinyl)propylamine. This reaction results in the formation of 2-hydroxy-3-(1-piperidinyl)propyl 1-adamantanecarboxylate, which is then converted to the hydrochloride salt form.

Scientific Research Applications

Memantine has been extensively studied for its potential use in treating neurological disorders such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. It has been shown to have neuroprotective effects, and it may help to prevent the degeneration of neurons in the brain. Memantine has also been studied for its potential use in treating depression, anxiety, and addiction.

properties

IUPAC Name

(2-hydroxy-3-piperidin-1-ylpropyl) adamantane-1-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H31NO3.ClH/c21-17(12-20-4-2-1-3-5-20)13-23-18(22)19-9-14-6-15(10-19)8-16(7-14)11-19;/h14-17,21H,1-13H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWCMGDCTFBWDNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC(COC(=O)C23CC4CC(C2)CC(C4)C3)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H32ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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